3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMAQDWMORHNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step reactions. One common route includes the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with a thiolane derivative under specific conditions. For instance, the reaction may involve the use of sodium hydride in tetrahydrofuran at low temperatures, followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position of the pyrazole ring is a key reactive site, enabling aryl halide-type reactivity . This facilitates nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Iodine displacement | Amines, alkoxides, or thiols in DMF | 3,5-dimethylpyrazole derivatives | Polar aprotic solvents enhance nucleophilicity |
| Cross-coupling (e.g., Suzuki) | Pd catalysts, boronic acids | Biaryl or alkyl-aryl hybrids | Requires inert atmosphere |
Example:
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole core undergoes electrophilic substitution at the unsubstituted positions (C-3 and C-5 are methylated, limiting reactivity):
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Limited due to steric hindrance from methyl groups |
| Sulfonation | SO₃/H₂SO₄ | Low yield; preferential attack at C-4 blocked by iodine |
Thiolane Sulfone Reactivity
The 1lambda6-thiolane-1,1-dione group exhibits ring-opening reactions under basic or reducing conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Aqueous NaOH | Reflux, 6 h | Sodium sulfinate derivatives | Intermediate for sulfonamide synthesis |
| LiAlH₄ | Dry THF, 0°C → RT | Thiolane (reduced sulfone to sulfide) | Rare due to competing pyrazole stability |
Condensation and Cycloaddition
The pyrazole’s NH group (if deprotonated) participates in cyclocondensation with carbonyl compounds:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | K₂CO₃, DMSO, 80°C | Azine derivatives | 45–60% |
| Acetylenedicarboxylate | Cu(I) catalyst | Pyrazolo-fused heterocycles | Not reported |
Stability Under Thermal/Photo Conditions
Decomposition pathways were observed under stress:
| Condition | Observation | Degradation Products |
|---|---|---|
| UV light (254 nm) | Iodine radical formation | Des-iodo analogs + I₂ |
| Heating (>150°C) | Sulfone group decomposition | SO₂ release + pyrazole fragmentation |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. The iodinated derivative may enhance biological activity due to the presence of iodine, which can influence molecular interactions within cancer cells .
- Anti-inflammatory Agents : The compound’s structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .
Agricultural Science
- Pesticide Development : The compound’s ability to interact with biological systems makes it a candidate for developing new pesticides. Its efficacy and selectivity can be studied to minimize environmental impact while maximizing pest control .
- Soil Health Monitoring : As a component in analytical chemistry, it can be used to develop sensitive methods for detecting pesticide residues in soil. This is crucial for ensuring food safety and environmental protection .
Materials Science
- Polymer Chemistry : The compound could serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for potential applications in creating materials with tailored functionalities .
- Catalysts in Organic Reactions : Due to its unique electronic properties imparted by the iodine atom and the pyrazole ring, it may act as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Uniqueness
Compared to similar compounds, 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13IN2O2S, with a molecular weight of approximately 292.18 g/mol. The compound consists of a thiolane ring and a pyrazole moiety, with the iodine atom enhancing its reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. This suggests potential applications in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for inflammatory diseases.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve its interaction with various biological targets. Preliminary studies suggest that it may bind to proteins or nucleic acids, influencing pathways related to inflammation and infection response . Techniques such as surface plasmon resonance have been employed to assess these interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : The synthesis begins with readily available precursors such as thiolane derivatives and iodo-substituted pyrazoles.
- Cyclization Reaction : A cyclocondensation reaction is performed to form the thiolane ring structure.
- Purification : The final product is purified through recrystallization methods.
This synthetic accessibility highlights the compound's potential for further functionalization and derivative synthesis.
Case Studies
Several studies have explored the biological effects of similar compounds with pyrazole and thiolane structures:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrazole derivatives against common pathogens. Results indicated that compounds similar to 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Properties
In an animal model of inflammation, derivatives were shown to reduce edema significantly compared to control groups. This suggests that modifications in the pyrazole structure can enhance anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione?
- Methodology :
- Step 1 : Functionalize the pyrazole core via iodination at position 4 using N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C for 24 hours .
- Step 2 : Introduce the thiolane-1,1-dione moiety via nucleophilic substitution. React the iodinated pyrazole with 1λ⁶-thiolane-1,1-dione precursors (e.g., sulfolane derivatives) in the presence of K₂CO₃ in acetonitrile under reflux .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates using ¹H NMR (e.g., δ 2.25 ppm for CH₃ groups, δ 7.52 ppm for pyrazole-H) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 2.25 (s, 6H, CH₃), δ 3.84 (t, SCH₂), δ 7.52 (s, pyrazole-H) | Confirm substituent positions and purity |
| HRMS | m/z calculated: 385.9562 (C₉H₁₂IN₃O₂S) | Verify molecular formula |
| IR | ν 1720 cm⁻¹ (C=O), 1538 cm⁻¹ (C=C) | Identify functional groups |
- Validation : Cross-reference data with crystallographic results (e.g., bond lengths from SHELXL refinements) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Protocol for Molecular Docking :
Protein Preparation : Use CB1 cannabinoid receptor (PDB 5TGZ), remove water, add polar hydrogens.
Ligand Optimization : Generate 3D coordinates with Open Babel (MMFF94 force field).
Docking : AutoDock Vina with grid box dimensions 20ų covering the binding pocket.
Analysis : Compare binding affinities with known pyrazole derivatives (e.g., compound 4b in showed ΔG = -9.2 kcal/mol) .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Approach :
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility in solution.
- Crystallographic Refinement : Use SHELXL with TWIN/BASF commands to model disorder. For example, refine high-resolution data (d < 0.8 Å) with R₁ < 5% .
- Case Study : A pyrazole-thiadiazine derivative showed 0.05 Å deviation in bond lengths between NMR-optimized and X-ray structures .
Q. What strategies optimize crystallization for charge-density studies?
- Crystallization Protocol :
- Solvent System : Dichloromethane/hexane (1:3 v/v) with 2% diethyl ether as a cryoprotectant.
- Conditions : Microbatch under oil, cooling from 4°C to -20°C at 0.2°C/hour.
- Validation : Check for missed symmetry using PLATON’s ADDSYM before multipole refinement .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across studies?
- Root Causes :
- Iodination Efficiency : NIS reactivity varies with moisture content (yields drop by 15–20% if H₂O > 0.1%) .
- Side Reactions : Thiolane sulfone precursors may decompose above 80°C; use low-boiling solvents (e.g., THF instead of DMF).
Structural Analysis Tools
Q. Which software tools are recommended for crystallographic refinement?
- SHELX Suite :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
